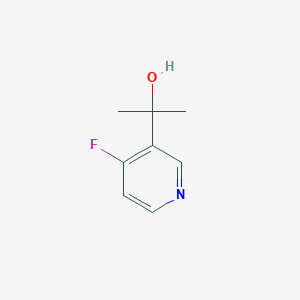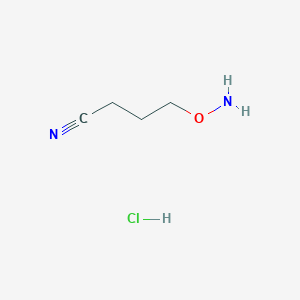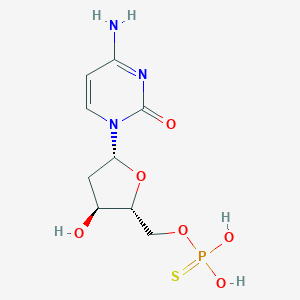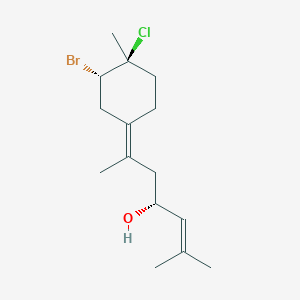
Peurtitol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peurtitol A is a natural product that is isolated from the bark of the tree Peumus boldus. This compound has been widely studied due to its potential therapeutic properties. Peurtitol A has been found to possess anti-inflammatory, antioxidant, and antitumor activities.
Mécanisme D'action
Peurtitol A exerts its therapeutic effects through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, which plays a critical role in the development of inflammatory diseases. Peurtitol A also inhibits the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues. In addition, Peurtitol A induces apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Peurtitol A has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the development of inflammatory diseases. Peurtitol A also scavenges free radicals, which are known to cause oxidative damage to cells and tissues. In addition, Peurtitol A induces apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Peurtitol A has several advantages for lab experiments. It is a natural product, which makes it easier to obtain and use in experiments. It has also been extensively studied, which provides a wealth of information on its properties and potential therapeutic applications. However, there are also some limitations to using Peurtitol A in lab experiments. It can be difficult to obtain in large quantities, which can limit its use in certain experiments. In addition, Peurtitol A has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are several future directions for the study of Peurtitol A. One area of research is the development of Peurtitol A as a potential therapeutic agent for inflammatory diseases. Another area of research is the study of Peurtitol A as a potential cancer therapy. In addition, there is potential for the development of Peurtitol A as a natural antioxidant supplement. Further studies are needed to fully understand the potential therapeutic applications of Peurtitol A.
Méthodes De Synthèse
Peurtitol A is synthesized from the bark of the Peumus boldus tree. The bark is extracted with a solvent such as ethanol or methanol. The extract is then purified using chromatography techniques to isolate Peurtitol A.
Applications De Recherche Scientifique
Peurtitol A has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and antitumor activities. Peurtitol A has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the development of inflammatory diseases. It has also been found to scavenge free radicals, which are known to cause oxidative damage to cells and tissues. In addition, Peurtitol A has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
119736-67-3 |
|---|---|
Nom du produit |
Peurtitol A |
Formule moléculaire |
C15H24BrClO |
Poids moléculaire |
335.71 g/mol |
Nom IUPAC |
(4R,6E)-6-[(3S,4S)-3-bromo-4-chloro-4-methylcyclohexylidene]-2-methylhept-2-en-4-ol |
InChI |
InChI=1S/C15H24BrClO/c1-10(2)7-13(18)8-11(3)12-5-6-15(4,17)14(16)9-12/h7,13-14,18H,5-6,8-9H2,1-4H3/b12-11+/t13-,14-,15-/m0/s1 |
Clé InChI |
RFSBZWKXXBPLGT-TYJHLQBPSA-N |
SMILES isomérique |
CC(=C[C@@H](C/C(=C/1\CC[C@]([C@H](C1)Br)(C)Cl)/C)O)C |
SMILES |
CC(=CC(CC(=C1CCC(C(C1)Br)(C)Cl)C)O)C |
SMILES canonique |
CC(=CC(CC(=C1CCC(C(C1)Br)(C)Cl)C)O)C |
Synonymes |
peurtitol A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




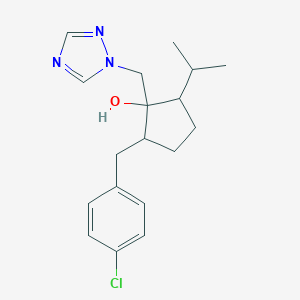
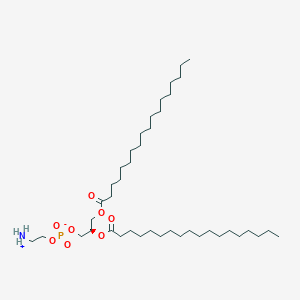
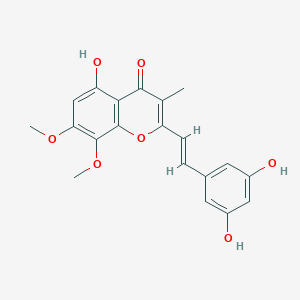
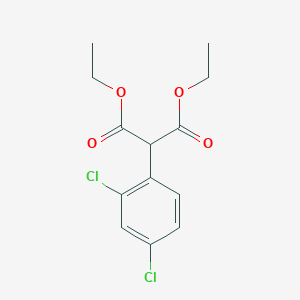
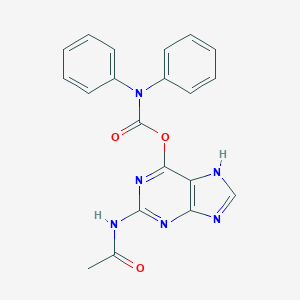
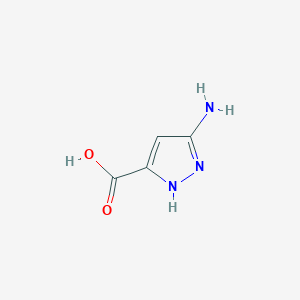
![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)
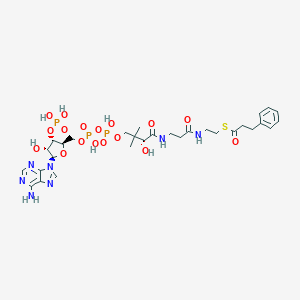
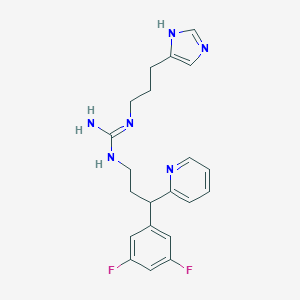
![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)
